molecular formula C13H26OS2 B14394193 [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-62-6

[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14394193
CAS No.: 88101-62-6
M. Wt: 262.5 g/mol
InChI Key: ZLOVHPNJWVTMQX-QWHCGFSZSA-N
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Description

[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is a chemical compound known for its unique structure and properties It features a dithiolan ring, which is a five-membered ring containing two sulfur atoms, and a nonyl group, which is a nine-carbon alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol typically involves the formation of the dithiolan ring followed by the introduction of the nonyl group. One common method is the reaction of a suitable diol with a sulfur-containing reagent under acidic conditions to form the dithiolan ring. The nonyl group can then be introduced through a nucleophilic substitution reaction using a nonyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The nonyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nonyl group can interact with hydrophobic regions of proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,4S)-2-Decyl-1,3-dithiolan-4-yl]methanol
  • [(2R,4S)-2-Octyl-1,3-dithiolan-4-yl]methanol
  • [(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol

Uniqueness

[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol is unique due to its specific nonyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88101-62-6

Molecular Formula

C13H26OS2

Molecular Weight

262.5 g/mol

IUPAC Name

[(2R,4S)-2-nonyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C13H26OS2/c1-2-3-4-5-6-7-8-9-13-15-11-12(10-14)16-13/h12-14H,2-11H2,1H3/t12-,13+/m0/s1

InChI Key

ZLOVHPNJWVTMQX-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1SC[C@@H](S1)CO

Canonical SMILES

CCCCCCCCCC1SCC(S1)CO

Origin of Product

United States

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